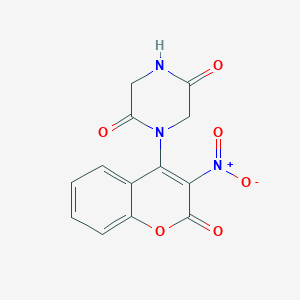![molecular formula C23H36Cl2O2 B14386009 1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-(dodecyloxy)benzene CAS No. 88334-98-9](/img/structure/B14386009.png)
1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-(dodecyloxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-(dodecyloxy)benzene is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzene ring substituted with a dodecyloxy group and a 5,5-dichloropent-4-en-1-yloxy group, making it an interesting subject for research in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-(dodecyloxy)benzene typically involves the following steps:
Preparation of 5,5-Dichloropent-4-en-1-ol: This intermediate can be synthesized through the chlorination of pent-4-en-1-ol using thionyl chloride (SOCl₂) under reflux conditions.
Formation of 1-[(5,5-Dichloropent-4-en-1-yl)oxy]benzene: The intermediate 5,5-dichloropent-4-en-1-ol is then reacted with 4-hydroxybenzene in the presence of a base such as potassium carbonate (K₂CO₃) to form the ether linkage.
Introduction of the Dodecyloxy Group: The final step involves the reaction of the product with dodecyl bromide (C₁₂H₂₅Br) in the presence of a base like sodium hydride (NaH) to introduce the dodecyloxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-(dodecyloxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H₂) and a palladium catalyst (Pd/C) can convert the double bond in the pentenyl group to a single bond.
Substitution: The chlorine atoms in the dichloropentyl group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in an alkaline medium or CrO₃ in acetic acid.
Reduction: H₂ gas with Pd/C catalyst under atmospheric pressure.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (Et₃N).
Major Products
Oxidation: Carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Amines or thiols substituted products.
Wissenschaftliche Forschungsanwendungen
1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-(dodecyloxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-(dodecyloxy)benzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Membrane Properties: Incorporating into cell membranes and affecting their fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-(octyloxy)benzene: Similar structure but with an octyloxy group instead of a dodecyloxy group.
1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-(decyloxy)benzene: Similar structure but with a decyloxy group instead of a dodecyloxy group.
Uniqueness
1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-(dodecyloxy)benzene is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of both the dichloropentyl and dodecyloxy groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
88334-98-9 |
|---|---|
Molekularformel |
C23H36Cl2O2 |
Molekulargewicht |
415.4 g/mol |
IUPAC-Name |
1-(5,5-dichloropent-4-enoxy)-4-dodecoxybenzene |
InChI |
InChI=1S/C23H36Cl2O2/c1-2-3-4-5-6-7-8-9-10-12-19-26-21-15-17-22(18-16-21)27-20-13-11-14-23(24)25/h14-18H,2-13,19-20H2,1H3 |
InChI-Schlüssel |
SENHGUFDMSIQPI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)OCCCC=C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



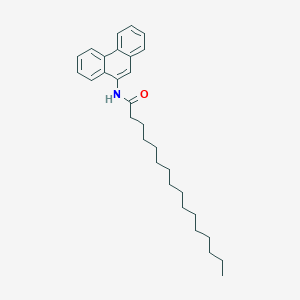
![2-{[(1H-Imidazol-5-yl)methyl]sulfanyl}-1H-imidazole](/img/structure/B14385936.png)
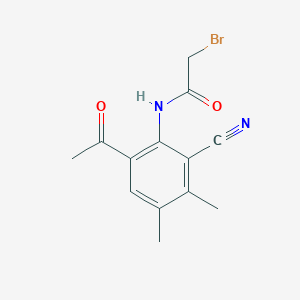
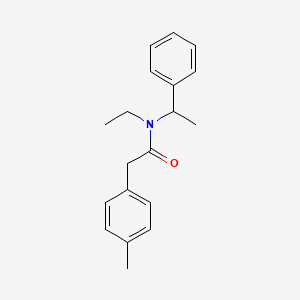
![2-(chloroacetyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14385964.png)
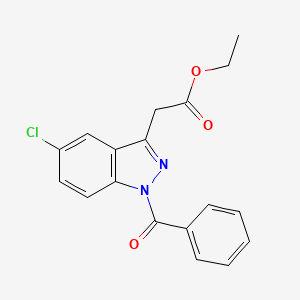
![1-[(Diphenylphosphoryl)methyl]cyclohexane-1,2-diol](/img/structure/B14385975.png)
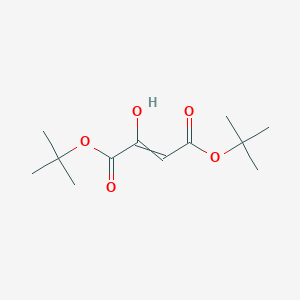
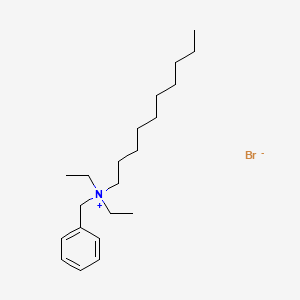
![Piperidine, 4-[4-(4-chlorophenyl)-2-thiazolyl]-1-methyl-](/img/structure/B14386015.png)

